2-(3-Methylpiperidin-2-yl)pyridine
Description
2-(3-Methylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring fused with a methyl-substituted piperidine moiety. Piperidine-pyridine hybrids are common in bioactive molecules due to their ability to mimic natural alkaloids and interact with biological targets .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(3-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-5-4-8-13-11(9)10-6-2-3-7-12-10/h2-3,6-7,9,11,13H,4-5,8H2,1H3 |
InChI Key |
DPPDRYMDORAQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-2-yl)pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the alkylation of a pyridine derivative with a piperidine derivative. For instance, the reaction between 2-bromopyridine and 3-methylpiperidine in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-(3-Methylpiperidin-2-yl)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylpiperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyridine core and methyl-piperidine substituent can be compared to other pyridine derivatives with modifications at the 2- and 3-positions:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, fluoro) enhance reactivity in cross-coupling reactions, as seen in 3-Allyl-2-chloro-5-methylpyridine .
- Piperidine vs. non-cyclic amines: The piperidine ring in 2-(3-Methylpiperidin-2-yl)pyridine may confer conformational rigidity compared to linear amines like (3-Methylpyridin-2-yl)methanamine•HCl , influencing receptor binding selectivity.
Pharmacological and Receptor Binding Profiles
Piperidine-pyridine hybrids are explored for CNS activity. For example:
- S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) shows high affinity for dopamine D4 receptors (Ki = 2.4 nM) .
- L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) also targets D4 receptors (Ki = 2.5 nM) but lacks selectivity in vivo .
Hypothesized Activity of Target Compound :
The methyl-piperidine group in this compound may enhance D4 receptor binding compared to simpler pyridines, though its in vivo efficacy would depend on metabolic stability and off-target effects, as seen with S 18126 and L 745,870 .
Data Tables
Table 1: Structural and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
